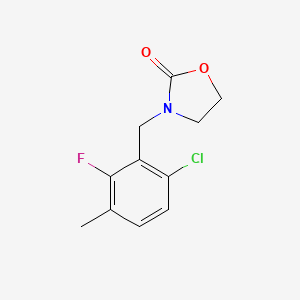

3-(6-chloro-2-fluoro-3-methylbenzyl)-1,3-oxazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of oxazolidinones, like the compound , typically involves strategies such as cyclization reactions starting from various precursors, including amino alcohols or aziridines. For instance, the synthesis of oligomers containing oxazolidin-2-one units demonstrates the use of cyclization from benzyl-N-Boc-(3R)-aminobutanoate, followed by rearrangement processes catalyzed by metal triflates to obtain the desired oxazolidin-2-one structures (Lucarini & Tomasini, 2001). Another approach involves the aldol condensation of fluorobenzaldehydes with a chiral glycine equivalent to synthesize fluorinated oxazolidinones (Herbert, Kim, & Kirk, 2001).

Molecular Structure Analysis

The molecular structure of oxazolidinones is crucial for their biological activity. Studies on the conformation and intermolecular interactions of substituted oxazolidinones reveal that these compounds can exhibit various crystal structures and packing modes influenced by non-covalent interactions such as π/π stacking and CH/π hydrogen bonds (Hattab et al., 2010). Such structural versatility is key to understanding their reactivity and interaction with biological targets.

Chemical Reactions and Properties

Oxazolidinones can participate in a range of chemical reactions, serving as intermediates for the synthesis of complex molecules. For example, they can be used as synthons in the synthesis of fluorescent compounds, demonstrating their versatility in organic synthesis (Tang & Verkade, 1996). Their reactivity is often exploited in the construction of biologically active molecules and materials with unique properties.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(6-chloro-2-fluoro-3-methylphenyl)methyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClFNO2/c1-7-2-3-9(12)8(10(7)13)6-14-4-5-16-11(14)15/h2-3H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXMFSFIQVVSDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)CN2CCOC2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Chloro-2-fluoro-3-methylbenzyl)-1,3-oxazolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5635817.png)

![2-(3,5-difluorobenzyl)-8-[3-(methylthio)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5635825.png)

![N~1~-[1-(3-isopropenylphenyl)-1-methylethyl]-1,4-piperidinedicarboxamide](/img/structure/B5635830.png)

![[(3aS*,9bS*)-2-(4,6-dimethylpyrimidin-2-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5635837.png)

![1-cyclopentyl-4-[(2,3,6-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5635839.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-butenamide](/img/structure/B5635847.png)

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5635860.png)

![6-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}quinoxaline](/img/structure/B5635873.png)

![4-[3-(1,3-benzodioxol-5-yl)phenyl]-4H-1,2,4-triazole](/img/structure/B5635881.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5635908.png)

![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B5635917.png)

![3-(2-chlorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B5635918.png)